molecular formula C11H16Cl2N2O2 B6343389 (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl CAS No. 1217860-92-8

(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl

Cat. No.: B6343389
CAS No.: 1217860-92-8
M. Wt: 279.16 g/mol
InChI Key: RTPXKGGAVXEMNY-IDMXKUIJSA-N
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Description

(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring attached to a proline moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl typically involves the reaction of proline with a pyridine derivative under specific conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction often proceeds through a series of steps including protection, activation, and coupling reactions, followed by deprotection to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, such as Raney® nickel, and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as oxaziridinium salts.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Oxaziridinium salts in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the proline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-pyridyl-isonicotinoylhydrazone: Another pyridine derivative with similar structural features.

    Ni(II) Complexes with Schiff Base Ligands: Compounds that also contain pyridine rings and exhibit similar reactivity.

Uniqueness

(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl is unique due to its chiral nature and the presence of both a pyridine ring and a proline moiety. This combination of features makes it particularly valuable in the synthesis of chiral drugs and other biologically active molecules .

Properties

IUPAC Name

(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPXKGGAVXEMNY-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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